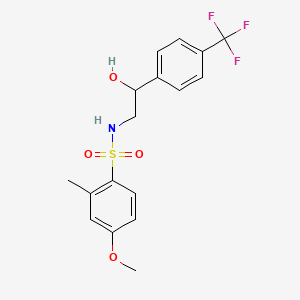
N-(2-羟基-2-(4-(三氟甲基)苯基)乙基)-4-甲氧基-2-甲基苯磺酰胺
描述
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-4-methoxy-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C17H18F3NO4S and its molecular weight is 389.4. The purity is usually 95%.
BenchChem offers high-quality N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-4-methoxy-2-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-4-methoxy-2-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
杀菌剂应用
该化合物因其在农业化学领域作为杀菌剂的潜力而受到研究。 研究表明,该化合物的衍生物具有广谱生物活性,并对植物病原真菌显示出可喜的结果,包括灰葡萄孢菌菌株 。这些发现表明,它可以作为开发新型杀菌剂的先导化合物,这对保护作物免受真菌病原体的侵害特别有利。
抗病毒和抗HIV特性
吲哚衍生物与所讨论的化合物具有结构相似性,已证明具有多种生物活性,包括抗病毒和抗HIV作用 。这些化合物已被证明可以抑制甲型流感病毒和柯萨奇B4病毒,这表明其在治疗和控制病毒感染方面具有潜在的应用。
激素调节的治疗应用
选择性雄激素受体调节剂(SARMs),其中包括类似的磺酰胺化合物,在男性性腺功能减退症、骨质疏松症和肌肉萎缩症等疾病中具有潜在的治疗应用 。它们还可以被探索用于增强性欲和作为避孕措施的一部分。
药代动力学研究
该化合物一直是药代动力学研究的主题,以了解其在生物系统中的行为。 例如,已进行涉及类似化合物的卤素修饰的研究,以评估其在动物模型中的代谢稳定性和生物利用度 。这项研究对于开发具有最佳吸收和功效的药物至关重要。
作用机制
Target of Action
Similar compounds have been found to interact with theAndrogen receptor . The Androgen receptor plays a crucial role in the development and maintenance of male sexual characteristics.
Mode of Action
Compounds with similar structures have been found to undergo reactions such asfree radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure of the compound, which can affect its interaction with its targets.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, includingantiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.
Result of Action
Given the wide range of biological activities associated with similar compounds , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
Action Environment
For instance, the rate of certain reactions, such as free radical bromination, can be influenced by temperature .
属性
IUPAC Name |
N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-4-methoxy-2-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO4S/c1-11-9-14(25-2)7-8-16(11)26(23,24)21-10-15(22)12-3-5-13(6-4-12)17(18,19)20/h3-9,15,21-22H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTRHPATBRGXBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401123497 | |
| Record name | Benzenesulfonamide, N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-4-methoxy-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401123497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1351587-13-7 | |
| Record name | Benzenesulfonamide, N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-4-methoxy-2-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1351587-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonamide, N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-4-methoxy-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401123497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


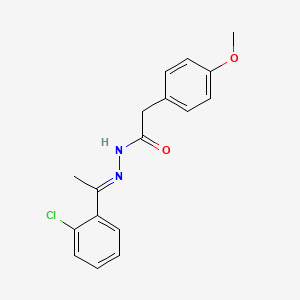
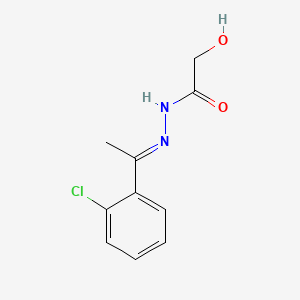
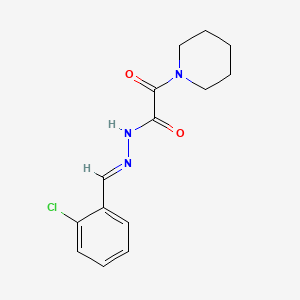
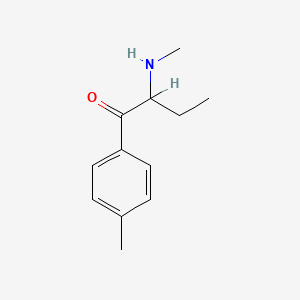
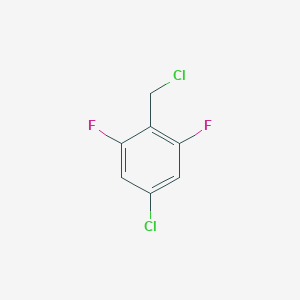
![N-(2,3-dihydroxypropyl)-5-[(2-methoxyphenoxy)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B1651765.png)
![2-[2-(3-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetic acid](/img/structure/B1651769.png)
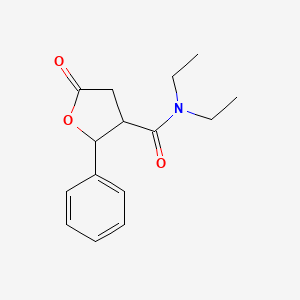

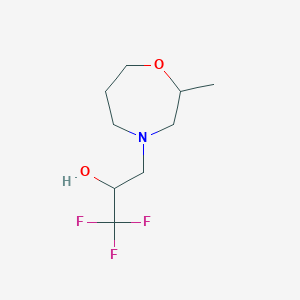
![2-(2-Oxaspiro[3.3]heptan-6-ylidene)acetonitrile](/img/structure/B1651774.png)
![ethyl N-[11-[2-(cyclohexylamino)acetyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate;hydrochloride](/img/structure/B1651777.png)
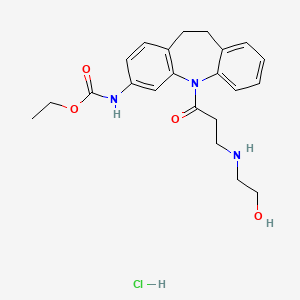
![1-Benzyl-3-[4-(5-chloro-2-methoxybenzoyl)-1,4-diazepan-1-yl]-2-pyrrolidinone](/img/structure/B1651780.png)
